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Introduction
Activated Phosphoinositide 3-Kinase Delta (PI3Kδ) Syndrome (APDS), also known as PASLI

disease, is a rare primary immunodeficiency characterized by immune dysregulation, recurrent

infections, lymphoproliferation, and an increased risk of lymphoma.[1][2][3] The disease stems

from gain-of-function (GOF) mutations in the PIK3CD gene (encoding the p110δ catalytic

subunit of PI3Kδ), defining APDS1, or loss-of-function (LOF) mutations in the PIK3R1 gene

(encoding the p85α regulatory subunit), defining APDS2.[1][4][5][6] Both genetic variants lead

to the hyperactivation of the PI3K/AKT/mTOR signaling pathway, a critical cascade regulating

cell growth, proliferation, survival, and differentiation, particularly in leukocytes.[1][2][7][8]

Seletalisib (formerly UCB-5857) is a potent and selective small-molecule inhibitor of the PI3Kδ

isoform.[9][10][11] Its high selectivity for the δ-isoform, which is predominantly expressed in

hematopoietic cells, makes it a valuable tool for studying the specific pathological

consequences of PI3Kδ overactivation in APDS and a potential therapeutic agent for mitigating

its clinical manifestations.[7][12] This guide provides a comprehensive technical overview of

Seletalisib, including its mechanism of action, quantitative data from preclinical and clinical

studies, detailed experimental protocols, and visualizations of relevant pathways and

workflows.
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Mechanism of Action
The Class IA PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a

regulatory subunit (p85). In a resting state, the p85α subunit inhibits the catalytic activity of

p110δ.[2] Upon activation by upstream signaling, this inhibition is relieved, allowing p110δ to

phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-

3,4,5-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting and activating

downstream effectors such as AKT and PDK1, which in turn activate the mTOR pathway,

leading to cell growth and proliferation.[1][2]

In APDS, this pathway is constitutively active.

APDS1: GOF mutations in PIK3CD render the p110δ subunit intrinsically hyperactive.[1]

APDS2: LOF mutations in PIK3R1 impair the p85α subunit's ability to inhibit p110δ, resulting

in its overactivation.[1][4][5]

Seletalisib exerts its effect by selectively binding to the ATP-binding site of the p110δ catalytic

subunit, preventing the phosphorylation of PIP2 to PIP3 and thereby inhibiting the entire

downstream signaling cascade. This targeted inhibition normalizes the pathological

hyperactivation of the pathway observed in APDS patient cells.

Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency, selectivity, and

clinical effects of Seletalisib in the context of APDS.

Table 1: Seletalisib In Vitro Potency and Selectivity
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Target IC50 Value (nM)
Selectivity vs.
PI3Kδ

Reference

PI3Kδ 12 - [9]

PI3Kγ - 24-fold [9]

PI3Kα - >303-fold [9]

PI3Kβ - >303-fold [9]

T Cell Differentiation &

Function
2 - 31 - [12]

B Cell Activation &

Proliferation
16 - 49 - [12]

Ramos Cell p-AKT

Inhibition
15 - [9]

APDS1 T Cell Blast p-

AKT Inhibition
8 (Geometric Mean) - [10]

| APDS2 T Cell Blast p-AKT Inhibition | 13 (Geometric Mean) | - |[10] |

Table 2: Clinical and Immunological Effects of Seletalisib in APDS Patients (Phase 1b Open-

Label Study) A 12-week study involving 7 patients (3 APDS1, 4 APDS2) with a median age of

15 years, receiving 15-25 mg/day Seletalisib.[10][11]
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Parameter Observation
Number of Patients
Affected

Reference

Clinical Improvements

Peripheral

Lymphadenopathy
Improved 2 of 7 [10][11]

Lung Function Improved 1 of 7 [10][11]

Thrombocyte Counts Improved 1 of 7 [10][11]

Chronic Enteropathy Improved 1 of 7 [10][11]

Immunological

Changes

Transitional B Cells
Decreased

Percentage
- [10][11]

Naive B Cells Increased Percentage - [10][11]

Senescent CD8+ T

Cells

Decreased

Percentage
- [10][11]

p-S6+ CD19+ B Cells
Decreased from

baseline
- [10]

Table 3: Safety and Tolerability of Seletalisib in APDS (Phase 1b Study)
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Event Type
Adverse Events
Reported

Number of Patients
Affected

Reference

Seletalisib-Related

Adverse Events

Hepatic enzyme
increase, dizziness,
aphthous ulcer,
arthralgia, arthritis,
increased appetite,
increased weight,
restlessness,
tendon disorder,
potential drug-
induced liver
injury.

4 of 7 [10][11]

| Serious Adverse Events | Hospitalization, colitis, potential drug-induced liver injury. | 3 of 7 |

[10][11] |

Visualizations: Pathways and Workflows
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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